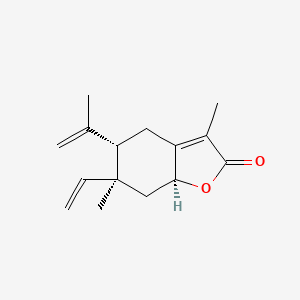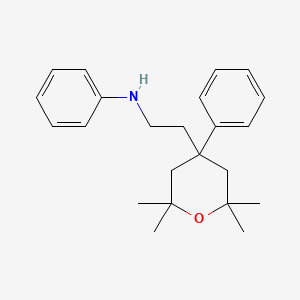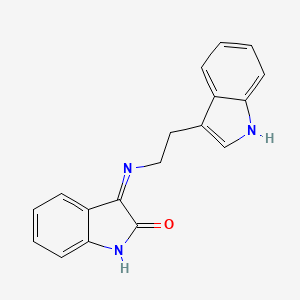
Mao-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mao-IN-5 is a compound known for its inhibitory effects on monoamine oxidase enzymes. Monoamine oxidase enzymes are involved in the oxidative deamination of neurotransmitters and other amines, making them significant targets for various neurological and psychiatric disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Mao-IN-5 involves a series of chemical reactions. One common method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80. The process involves mixing these reagents in specific proportions and clarifying the solution at each step .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions: Mao-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a monoamine oxidase inhibitor.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide, aldehydes, and ammonium. The conditions for these reactions often involve specific pH levels and temperatures to ensure optimal activity .
Major Products: The major products formed from these reactions include oxidized amines and other derivatives that play a role in neurotransmitter regulation.
Wissenschaftliche Forschungsanwendungen
Mao-IN-5 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used to study the mechanisms of enzyme inhibition and the effects of various inhibitors on monoamine oxidase activity.
Biology: In biological research, this compound is used to investigate the role of monoamine oxidase enzymes in cellular processes and their impact on neurotransmitter levels.
Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating neurological and psychiatric disorders, such as depression and Parkinson’s disease .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents targeting monoamine oxidase enzymes.
Wirkmechanismus
Mao-IN-5 exerts its effects by inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the availability of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .
Vergleich Mit ähnlichen Verbindungen
- Selegiline
- Rasagiline
- Moclobemide
Comparison: Mao-IN-5 is unique in its specific inhibitory effects on monoamine oxidase enzymes. Unlike some other inhibitors, this compound has shown a higher selectivity for certain isoforms of the enzyme, making it a valuable tool in both research and therapeutic contexts .
Conclusion
This compound is a compound with significant potential in various fields of research and medicine. Its unique properties and mechanisms of action make it a valuable asset in the study and treatment of neurological and psychiatric disorders.
Eigenschaften
Molekularformel |
C18H15N3O |
|---|---|
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
3-[2-(1H-indol-3-yl)ethylimino]-1H-indol-2-one |
InChI |
InChI=1S/C18H15N3O/c22-18-17(14-6-2-4-8-16(14)21-18)19-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2,(H,19,21,22) |
InChI-Schlüssel |
YWXQURYYQLGFDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=C3C4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


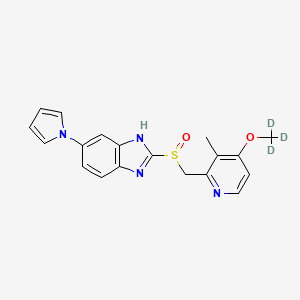

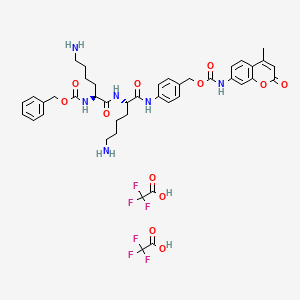
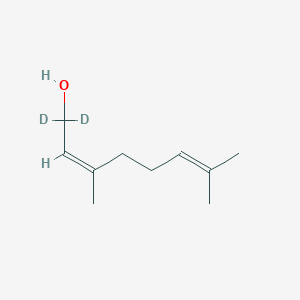
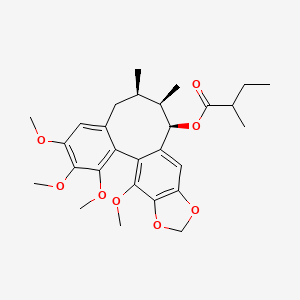

![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)

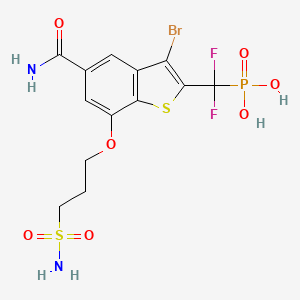
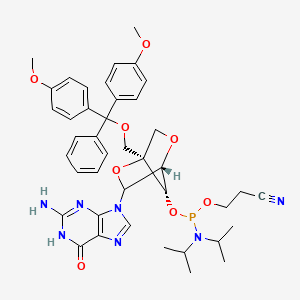
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
